4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or amines .
Scientific Research Applications
4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-methylbenzimidazole: A derivative with enhanced biological activity.
4-hydroxybenzimidazole: Known for its antioxidant properties
Uniqueness
4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-hydroxybutanamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-2-3-8-17(16)15-24-19-10-5-4-9-18(19)23-20(24)12-13-22-21(26)11-6-14-25/h2-5,7-10,25H,6,11-15H2,1H3,(H,22,26) |
InChI Key |
FRQVROSBVWBEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.